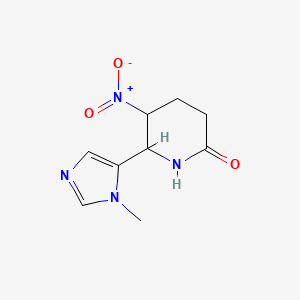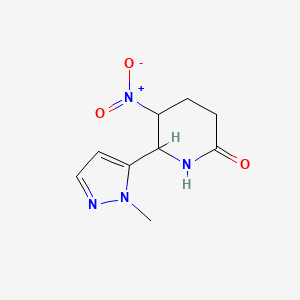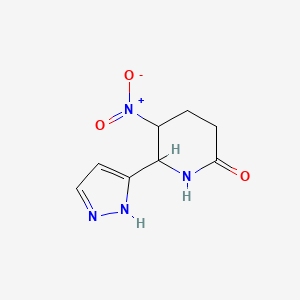
N-benzyl-N-hydroxypyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-hydroxypyridine-4-carboxamide (NBHPC) is an organic compound with a wide range of potential applications in scientific research. This compound is a derivative of the pyridine-4-carboxamide family, which is known to possess strong chemical and biological properties. It is a colorless solid with a molecular weight of 238.3 g/mol and a melting point of 120-121°C. NBHPC is soluble in water, ethanol, and dimethyl sulfoxide (DMSO).
Wirkmechanismus
The exact mechanism of action of N-benzyl-N-hydroxypyridine-4-carboxamide is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzymes cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of prostaglandins and leukotrienes, respectively. In addition, this compound has been found to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of uric acid.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In laboratory studies, it has been found to act as an anti-inflammatory, anti-bacterial, and anti-cancer agent. It has also been found to inhibit the activity of the enzymes cyclooxygenase-2 and 5-lipoxygenase, as well as the enzyme xanthine oxidase. In addition, this compound has been found to possess antioxidant properties, which may be beneficial in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-benzyl-N-hydroxypyridine-4-carboxamide in laboratory experiments is its high solubility in water, ethanol, and DMSO. This makes it easy to handle and store, and it can be used in a variety of different experiments. However, one limitation of this compound is that it is not as stable as other compounds, and it may degrade over time.
Zukünftige Richtungen
The potential applications of N-benzyl-N-hydroxypyridine-4-carboxamide are far-reaching, and there are many potential future directions for research. These include further investigation into the compound’s anti-inflammatory, anti-bacterial, and anti-cancer properties; its potential as an inhibitor of cyclooxygenase-2 and 5-lipoxygenase; and its potential to act as an antioxidant. In addition, further research could be conducted into the compound’s potential to act as an inhibitor of xanthine oxidase and its potential to act as a prodrug. Finally, further research could be conducted into the compound’s potential to act as an inhibitor of other enzymes and its potential to act as a drug delivery system.
Synthesemethoden
N-benzyl-N-hydroxypyridine-4-carboxamide can be synthesized by a number of different methods. The most common method involves the reaction of pyridine-4-carboxylic acid with benzyl bromide in the presence of an appropriate base. This reaction produces a benzyl ester of the pyridine-4-carboxylic acid, which is then hydrolyzed to form this compound. Other methods of synthesis include the reaction of pyridine-4-carboxylic acid with benzyl alcohol in the presence of an acid catalyst and the reaction of pyridine-4-carboxylic acid with benzyl chloride in the presence of an appropriate base.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-hydroxypyridine-4-carboxamide has been studied extensively in scientific research, primarily as a potential drug candidate. It has been found to have strong anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, this compound has been studied for its potential to act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Eigenschaften
IUPAC Name |
N-benzyl-N-hydroxypyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(12-6-8-14-9-7-12)15(17)10-11-4-2-1-3-5-11/h1-9,17H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPNQXUOEDNKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(=O)C2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)

![1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride](/img/structure/B6600605.png)


![5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B6600624.png)
![(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6600637.png)
![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B6600650.png)

![{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride](/img/structure/B6600671.png)
![5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B6600672.png)